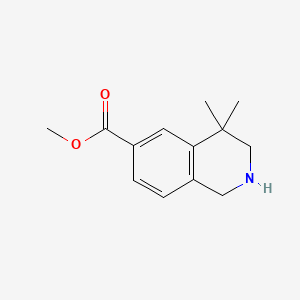

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Beschreibung

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS: 1187933-49-8) is a tetrahydroisoquinoline derivative with the molecular formula C₁₃H₁₇NO₂ . Its structure features a 4,4-dimethyl substitution on the tetrahydroisoquinoline core and a methyl ester group at position 4.

Tetrahydroisoquinolines are a class of nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as intermediates for synthesizing bioactive molecules.

Eigenschaften

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHZBWVANZNSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745261 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203682-73-8 | |

| Record name | Methyl 1,2,3,4-tetrahydro-4,4-dimethyl-6-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203682-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pomeranz–Fritsch–Bobbitt cyclization, which involves the reaction of an aromatic aldehyde with an amine in the presence of an acid catalyst . This method is known for its efficiency in constructing the tetrahydroisoquinoline core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into more saturated derivatives, such as decahydroisoquinoline.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Introduction of various functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), influencing neurotransmitter metabolism.

Pathways Involved: The compound may exert neuroprotective effects by scavenging free radicals and inhibiting excitotoxicity mediated by the glutamatergic system.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

The following sections compare the target compound with structurally related tetrahydroisoquinoline derivatives, focusing on substituents, functional groups, and reported applications.

Substituted Tetrahydroisoquinoline Esters

Methyl 5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate (CAS: 851784-90-2)

- Structure : Differs by 5,7-dichloro substituents on the aromatic ring.

- Role : Used as an intermediate in synthesizing LFA-1/ICAM-1 antagonists. Its hydrolysis under pyridine and lithium iodide yields carboxylic acid derivatives, though with lower reaction efficiency .

- Key Difference : Chlorine atoms enhance electron-withdrawing effects, increasing electrophilicity compared to the dimethyl-substituted analogue.

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate

- Structure : Contains 6,7-dimethoxy and 1-methyl groups, with an ethyl ester.

- Key Difference : Methoxy groups improve solubility and may modulate receptor binding in biological systems.

Functional Group Variations

6-(Methylsulfonyl)-1,2,3,4-Tetrahydroisoquinoline (CAS: 1095751-03-3)

- Structure : Replaces the methyl ester with a methylsulfonyl group.

- Molecular Weight : 211.28 g/mol, lighter than the target compound (227.28 g/mol).

Methyl 1,2,3,4-Tetrahydro-6-Isoquinolinecarboxylate Hydrochloride (CAS: 877861-62-6)

Ring-Modified Analogues

Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate

- Structure : Incorporates a pyrrolo-fused ring system and an oxo group.

- Synthesis: Derived from tetrahydroquinoline-4-carboxylic acid precursors, highlighting the versatility of tetrahydroisoquinoline scaffolds in generating complex heterocycles .

- Key Difference : The fused ring system alters planarity and may enhance binding to specific enzymatic targets.

Data Tables

Table 1. Structural and Physical Comparison

Table 2. Reaction and Property Comparison

Biologische Aktivität

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 219.28 g/mol

- CAS Number : 1203682-73-8

Biological Activity Overview

The tetrahydroisoquinoline derivatives, including this compound, have been studied for various biological activities:

- Neuroprotective Effects : Research indicates that compounds in this class may exhibit neuroprotective properties. They can modulate neurotransmitter systems and potentially protect against neurodegenerative diseases.

- Antioxidant Activity : Tetrahydroisoquinolines have been shown to possess antioxidant properties that may help mitigate oxidative stress-related cellular damage.

- Antidepressant-like Effects : Some studies suggest that these compounds may influence serotonin and dopamine pathways, contributing to antidepressant-like effects in animal models.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Dopamine Receptor Modulation : This compound may act as a modulator of dopamine receptors, which are crucial in mood regulation and motor control.

- Inhibition of Monoamine Oxidase (MAO) : Some tetrahydroisoquinoline derivatives inhibit MAO enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives against oxidative stress in neuronal cell lines. The results indicated a significant reduction in cell death when exposed to neurotoxic agents compared to control groups.

| Compound | IC (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Antioxidant activity |

| Control (No Treatment) | - | - |

Antidepressant Activity

In a behavioral study using rodent models of depression, this compound exhibited significant antidepressant-like behavior as measured by the forced swim test. The compound showed efficacy comparable to standard antidepressants.

| Treatment | Duration (Days) | Behavior Score (Lower is Better) |

|---|---|---|

| This compound | 14 | 5.2 |

| Fluoxetine (Control) | 14 | 5.0 |

| Vehicle Control | 14 | 8.7 |

Potential Therapeutic Applications

Given its biological activities and mechanisms of action:

- Neurodegenerative Diseases : The neuroprotective properties suggest potential use in conditions like Alzheimer's and Parkinson's disease.

- Mood Disorders : Its influence on neurotransmitter systems positions it as a candidate for further development in treating depression and anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.